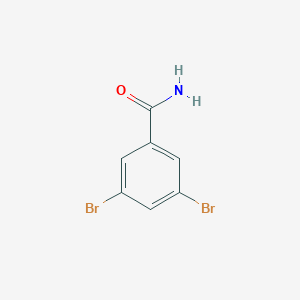

3,5-Dibromobenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFGMNBDIDEBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371032 | |

| Record name | 3,5-Dibromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-85-3 | |

| Record name | 3,5-Dibromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dibromobenzamide

Direct Synthesis Strategies for 3,5-Dibromobenzamide

Direct synthetic routes to this compound primarily involve the halogenation of suitable precursors. These methods are favored for their straightforwardness and efficiency.

A common and effective strategy for the synthesis of a related compound, 2-amino-3,5-dibromobenzamide (B176797), is the direct bromination of 2-aminobenzamide (B116534). ajol.infomdpi.comnih.gov This transformation is typically achieved using a brominating agent that allows for controlled introduction of bromine atoms onto the aromatic ring.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, particularly those activated towards electrophilic substitution like anilines and phenols. commonorganicchemistry.commissouri.edumasterorganicchemistry.com It serves as a convenient and safer alternative to liquid bromine. masterorganicchemistry.com The reaction of 2-aminobenzamide with NBS provides a direct route to 2-amino-3,5-dibromobenzamide. ajol.infomdpi.comnih.gov The electrophilic nature of bromine in NBS, enhanced by the succinimide (B58015) group, facilitates the substitution at the positions ortho and para to the activating amino group. masterorganicchemistry.com

The conditions for the N-bromosuccinimide mediated bromination of 2-aminobenzamide have been optimized to achieve high yields and purity. The reaction is often carried out at room temperature in various solvents.

For instance, the direct bromination of 2-aminobenzamide using NBS in a chloroform-carbon tetrachloride mixture has been reported to afford 2-amino-3,5-dibromobenzamide in high yield. ajol.info Another study found that using acetic acid as the solvent at room temperature with 2.5 equivalents of NBS also produces comparable yields after aqueous work-up. mdpi.com More specifically, a mixture of 2-aminobenzamide and NBS in acetic acid, stirred for 3 hours at room temperature, followed by quenching with ice-cold water, yields the desired product. mdpi.com Similarly, performing the reaction in acetonitrile (B52724) at room temperature for 3 hours has also been shown to be effective. nih.govacs.org

The following table summarizes the various reaction conditions reported for the synthesis of 2-amino-3,5-dibromobenzamide from 2-aminobenzamide using NBS:

| Precursor | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| 2-Aminobenzamide | N-Bromosuccinimide | Chloroform-Carbon Tetrachloride | Room Temp. | 3 h | 2-Amino-3,5-dibromobenzamide | High | ajol.info |

| 2-Aminobenzamide | N-Bromosuccinimide (2.5 equiv.) | Acetic Acid | Room Temp. | 3 h | 2-Amino-3,5-dibromobenzamide | Comparable to CCl4–CHCl3 | mdpi.com |

| 2-Aminobenzamide (2.0 mmol) | N-Bromosuccinimide (4.8 mmol) | Acetonitrile (10.0 mL) | Room Temp. | 3 h | 2-Amino-3,5-dibromobenzamide | - | nih.govacs.org |

| 2-Aminobenzamide | N-Bromosuccinimide | Chloroform | Room Temp. | 4 h | 2-Amino-3,5-dibromobenzamide | - | researchgate.net |

Table built with data from multiple sources. ajol.infomdpi.comnih.govacs.orgresearchgate.net

While direct halogenation is a primary method, rearrangement reactions can also lead to the formation of substituted benzamides. For instance, the Hofmann rearrangement of a primary amide in the presence of a halogenating agent like NBS and a strong base can lead to the formation of a carbamate, which can be further transformed. missouri.edu While not a direct synthesis of this compound from a non-benzamide precursor in the provided context, such rearrangement principles are fundamental in organic synthesis. A historical study also mentions the reported rearrangement of 2,4,7-tribromotropone (B12049675) to this compound, indicating that complex rearrangements can indeed yield this structure. mdpi.comresearchgate.net

Derivatization and Functionalization of this compound Core Structure

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules, including N-substituted derivatives with potential biological activities.

The amide nitrogen of this compound can be functionalized through various chemical transformations. A key method for creating N-substituted benzamides is through amidation reactions, which typically involve the reaction of a carboxylic acid or its derivative with an amine.

A common approach involves converting 3,5-dibromobenzoic acid into its more reactive acid chloride, 3,5-dibromobenzoyl chloride. This acyl halide can then readily react with a primary or secondary amine to form the corresponding N-substituted this compound. google.com This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. For example, N-(1,1-dimethylpropynyl)-3,5-dibromobenzamide was synthesized by the dropwise addition of a solution of 3,5-dibromobenzoyl chloride to 3-amino-3-methylbutyne in anhydrous ethyl ether. google.com The reaction is generally conducted at temperatures between 0 and 50 °C, with a preferred range of 10 to 20 °C, and is usually complete within one to three hours. google.com

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation of 3,5-dibromobenzoic acid with an amine. fishersci.co.ukresearchgate.net These reagents activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. fishersci.co.uk

The chemical compound this compound and its derivatives serve as versatile building blocks in the synthesis of a variety of more complex molecules, particularly heterocyclic structures. The strategic placement of the bromine atoms on the benzamide (B126) scaffold allows for a range of chemical transformations, including amide bond formations, cyclization reactions to form fused ring systems, and cross-coupling reactions to introduce new aryl substituents. These methodologies are crucial in the development of novel compounds with potential applications in materials science and medicinal chemistry.

1 Amide Bond Formation and Modification

The amide functional group of this compound and the corresponding carboxylic acid can undergo further reactions to create more complex amide structures. These reactions are fundamental in extending the molecular framework and introducing diverse functionalities.

1 Synthesis of N-(1,1-dimethylpropynyl)-3,5-dibromobenzamide

One common strategy for amide bond formation is the use of coupling reagents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. libretexts.org In this approach, the carboxylic acid reacts with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride. Treatment of 3,5-dibromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride would yield 3,5-dibromobenzoyl chloride. This acid chloride can then react directly with 1,1-dimethylpropargylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to form the desired N-alkynyl amide. libretexts.org

Iron-catalyzed methods have also been reported for the synthesis of N-alkynyl amides using 1-bromoalkynes as the coupling partner, presenting another potential synthetic avenue. nih.gov

2 Coupling of 3,5-Dibromobenzoic Acid Derivatives with Amines

The synthesis of substituted amides from 3,5-dibromobenzoic acid and various amines is a key transformation. This can be achieved through several established amidation protocols. A system utilizing triphenylphosphine (B44618) (PPh₃) and iodine (I₂) has been shown to be effective for the amidation of various carboxylic acids, including aromatic ones, with both aliphatic and aromatic amines. rsc.org This method proceeds in good to excellent yields and is notable for its high chemoselectivity. rsc.org

For more challenging couplings, particularly with electron-deficient amines, a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. nih.gov This protocol has proven effective for a range of functionalized amide derivatives. nih.gov The reaction mechanism is thought to involve the formation of a highly reactive acyl iminium ion, which is then readily attacked by the amine. nih.gov

The following table summarizes common coupling methods applicable to the synthesis of amides from 3,5-dibromobenzoic acid:

| Coupling Reagent/System | Amine Type | Key Features |

| DCC or EDC | Primary & Secondary | Standard, widely used method. libretexts.org |

| PPh₃ / I₂ | Aliphatic & Aromatic | High yields, high chemoselectivity. rsc.org |

| EDC / DMAP / HOBt (cat.) | Electron-deficient | Effective for unreactive amines. nih.gov |

2 Cyclocondensation and Heterocyclic Annulation Reactions

A significant application of this compound derivatives, particularly 2-amino-3,5-dibromobenzamide, is in the synthesis of quinazolinones and related heterocyclic systems. The presence of the ortho-amino group facilitates cyclocondensation reactions with various carbonyl-containing compounds.

1 Formation of Quinazolinone Derivatives from 2-Amino-3,5-dibromobenzamide

The reaction of 2-amino-3,5-dibromobenzamide with aromatic aldehydes provides a direct route to 6,8-dibromo-2-arylquinazolin-4(3H)-ones. This transformation can be catalyzed by different reagents. One effective method involves refluxing a mixture of 2-amino-3,5-dibromobenzamide and an appropriate aromatic aldehyde in ethanol (B145695) with copper(II) chloride (CuCl₂) as a catalyst. nih.gov This procedure typically involves an initial reflux to form an intermediate, followed by the addition of the catalyst to promote the cyclization and oxidation to the quinazolinone ring. nih.gov

An alternative one-pot method utilizes iodine (I₂) in ethanol. nih.gov In this case, iodine acts as both an electrophilic catalyst for the initial cyclocondensation and as an oxidizing agent to dehydrogenate the dihydroquinazolinone intermediate to the final quinazolinone product. nih.gov This approach has been used to synthesize a variety of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. nih.gov

A study also demonstrated the condensation of 2-amino-3,5-dibromobenzamide with benzaldehyde (B42025) derivatives in the presence of boric acid to form 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones. mendeley.com These intermediates can then be dehydrogenated in a subsequent step to yield the corresponding quinazolin-4(3H)-ones. mendeley.com

Table 1: Synthesis of 6,8-dibromo-2-arylquinazolin-4(3H)-ones

| Aldehyde | Catalyst/Reagent | Solvent | Product | Ref. |

|---|---|---|---|---|

| Cinnamaldehyde | CuCl₂ | Ethanol | 6,8-dibromo-2-styrylquinazolin-4(3H)-one | nih.gov |

| 3-Fluorobenzaldehyde | CuCl₂ | Ethanol | 6,8-dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one | nih.gov |

| 4-Nitrobenzaldehyde | CuCl₂ | Ethanol | 6,8-dibromo-2-(4-nitrophenyl)quinazolin-4(3H)-one | nih.gov |

2 Synthesis of Bisquinazolinones via Iodine-Catalyzed Condensation of 2-Amino-3,5-dibromobenzamide with Cyclohexane-1,3-dione Derivatives

A notable extension of the cyclocondensation methodology is the synthesis of bisquinazolinones. Research has shown that an iodine-catalyzed reaction between 2-amino-3,5-dibromobenzamide (2.2 equivalents) and cyclohexane-1,3-dione derivatives (1 equivalent) in refluxing toluene (B28343) leads to the formation of novel bisquinazolinones. mdpi.comnih.govresearchgate.net This reaction creates a flexible aliphatic spacer linking two tetrabromo-substituted quinazolinone moieties. mdpi.com This specific condensation provides a pathway to complex molecular architectures that would be difficult to access through other means. mdpi.com

Synthesis of N-(1,1-dimethylpropynyl)-3,5-dibromobenzamide

3 Quinoline-Fused Dihydro/Spiro-quinazolinone Synthesis from Bromine-Substituted Aminobenzamides

A facile one-pot, three-component reaction has been developed for the synthesis of quinoline-fused spiro-quinazolinones. acs.orgnih.gov This method involves the reaction of a 2-aminoacetophenone, a 1,3-cyclohexanedione, and a bromine-substituted aminobenzamide, such as 2-amino-3,5-dibromobenzamide. acs.org The reaction is promoted by p-toluenesulfonic acid (p-TSA) and proceeds through an acid-mediated enaminone intermediate. acs.org It was observed that the yield was higher with unsubstituted 2-aminobenzamide compared to its bromine-substituted counterparts, which may be due to steric interactions from the bulky bromine atoms. acs.org

Halogenation of 2-Aminobenzamide Precursors

N-Bromosuccinimide Mediated Bromination Routes

3 Cross-Coupling Reactions for Aryl Substitution

The bromine atoms on the aromatic ring of this compound and its derivatives are key functional handles for introducing further molecular complexity via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between the brominated core and various aryl groups.

The tetrabromobisquinazolinones, synthesized as described in section 2.2.2.2, are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov Reacting these compounds with an excess of an arylboronic acid in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base like potassium carbonate, results in the substitution of the bromine atoms with aryl groups. mdpi.com This transformation yields novel tetraarylbisquinazolinones, significantly expanding the structural diversity of these molecules. mdpi.comresearchgate.net

Similarly, the 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones can undergo Suzuki-Miyaura coupling with arylboronic acids to produce the corresponding 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. mendeley.com These triaryl derivatives can then be dehydrogenated to the fully aromatic 2,6,8-triarylquinazolin-4(3H)-ones. mendeley.com This sequential approach of cyclocondensation followed by cross-coupling demonstrates the utility of the dibromo-substitution pattern in building complex, poly-arylated heterocyclic systems. mendeley.comresearchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling of Brominated Quinazolinone Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Tetrabromobisquinazolinones | Arylboronic acids | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | Tetraarylbisquinazolinones | mdpi.com |

Cross-Coupling Reactions for Aryl Substitution

Sonogashira Coupling for Ethynylpyridine Ligands

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation utilizing derivatives of this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

This methodology has been employed in the synthesis of ethynylpyridine-based ligands. For instance, 3,5-dibromo-N-(naphthalen-1-yl)benzamide can be coupled with 3-ethynylpyridine (B57287) using Sonogashira conditions to produce the corresponding di-alkynylated product. rsc.org A typical catalytic system for this transformation includes [Pd(PPh3)2Cl2] and copper(I) iodide (CuI) in a solvent like triethylamine. rsc.org

The scope of the Sonogashira reaction is broad, and efforts have been made to develop more efficient and milder reaction conditions, including copper-free systems. organic-chemistry.orgnih.gov The mechanism involves a palladium cycle and a copper cycle. The palladium cycle includes oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki-Miyaura coupling. libretexts.org The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. libretexts.org

Conversion to Other Functional Groups: Nitrile Formation from this compound

The amide functional group of this compound can be converted into other functional groups, notably a nitrile. The dehydration of a primary amide is a common method for synthesizing nitriles. chemistrysteps.comlibretexts.org

For the conversion of this compound to 3,5-dibromobenzonitrile, a dehydrating agent is employed. One effective method involves treating this compound with phosphorus oxychloride (POCl3) in the presence of triethylamine and a solvent like dichloromethane. iucr.org Other dehydrating agents that can be used for this type of transformation include thionyl chloride (SOCl2) and phosphorus pentoxide (P2O5). chemistrysteps.comlibretexts.org The reaction proceeds through the activation of the amide oxygen by the dehydrating agent, followed by an elimination step to form the nitrile. libretexts.org

General Strategies for Substitution Reactions and Functional Group Interconversions of this compound Derivatives

The bromine atoms on the aromatic ring of this compound and its derivatives are susceptible to substitution reactions, providing a pathway to a wide range of polysubstituted compounds. These substitutions often utilize metal-catalyzed cross-coupling reactions.

Halogenated quinazolinones and quinazolines, derived from this compound, are versatile intermediates for these transformations. researchgate.net The reactivity order of halogens in these cross-coupling reactions is generally I > Br > Cl, which can allow for selective reactions at different positions if multiple different halogens are present. researchgate.net

Beyond the Suzuki-Miyaura and Sonogashira couplings already discussed, other cross-coupling reactions like the Heck, Stille, and Negishi reactions can be employed to introduce various substituents. researchgate.net Furthermore, carbon-heteroatom bond formation can be achieved through methods like the Buchwald-Hartwig amination. researchgate.net

Functional group interconversion is a broad strategy in organic synthesis that involves converting one functional group into another. compoundchem.comfiveable.me For derivatives of this compound, this can include:

Reduction of the amide: The amide group can be reduced to an amine.

Hydrolysis of the amide: The amide can be hydrolyzed back to the corresponding carboxylic acid, 3,5-dibromobenzoic acid.

Reactions of the nitrile group: If the amide is first converted to a nitrile, the nitrile group can undergo further reactions. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. libretexts.org It can also react with Grignard reagents to form ketones after hydrolysis. masterorganicchemistry.com

These strategies, often used in combination, allow for the synthesis of a diverse array of complex molecules from the relatively simple starting material of this compound.

Mechanistic Investigations of Chemical Reactions Involving 3,5 Dibromobenzamide

Detailed Reaction Mechanisms in Organic Synthesis with 3,5-Dibromobenzamide

The presence of the amide group and the reactive bromine atoms on the aromatic ring dictates the synthetic utility of this compound. It can participate in reactions as both an electrophile and, upon derivatization, a nucleophile, leading to the formation of complex heterocyclic structures.

Condensation reactions are fundamental to the synthesis of larger molecules from this compound precursors. These pathways typically involve the formation of carbon-nitrogen double bonds (imines) as key intermediates.

Friedländer Condensation: The Friedländer synthesis is a reaction that converts an o-aminoaryl aldehyde or ketone into a quinoline (B57606) derivative by reacting it with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org While this compound itself does not possess the required ortho-amino group, its derivative, 2-amino-3,5-dibromobenzamide (B176797), is a suitable substrate for this transformation.

A plausible mechanism for a related multi-component reaction involves an initial Friedländer condensation of a 2-aminoaryl ketone with a dicarbonyl compound in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). acs.orgacs.org This forms an acridinone (B8587238) intermediate. acs.orgacs.org This intermediate then reacts with an aminobenzamide, such as 2-amino-3,5-dibromobenzamide, to form an imine. acs.orgacs.org The final step is an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon, yielding a complex quinoline-fused spiro-quinazolinone. acs.orgacs.org

Schiff Base Formation: The formation of a Schiff base (or imine) is a critical mechanistic step in many reactions involving amino-derivatives of this compound. The general mechanism is a two-step, reversible process. eijppr.comscispace.com First, the nucleophilic nitrogen of a primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a neutral tetrahedral intermediate called a carbinolamine. eijppr.comscispace.comresearchgate.net This is followed by an acid- or base-catalyzed dehydration (elimination of water) to yield the final imine product. eijppr.comscispace.com This imine formation is a key part of the pathway described in the Friedländer-type synthesis of quinoline-fused quinazolinones. acs.orgacs.org

The general mechanism can be summarized as follows:

| Step | Description |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2 | Proton transfer to form a zwitterionic intermediate. |

| 3 | Formation of the carbinolamine intermediate. |

| 4 | Protonation of the hydroxyl group to make it a good leaving group (water). |

| 5 | Elimination of water and formation of the C=N double bond (imine). |

The two bromine atoms on the this compound ring are effective leaving groups, particularly in transition metal-catalyzed cross-coupling reactions. mdpi.comrammohancollege.ac.inbyjus.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of bromination.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. In this reaction, the bromine atoms on a this compound-derived scaffold, such as a 2,6,8-triaryl-quinazolinone, can be substituted with aryl groups. mdpi.comnih.gov The catalytic cycle typically involves an organopalladium catalyst. Key steps include:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the dibrominated substrate.

Transmetalation: The aryl group from an arylboronic acid is transferred to the palladium complex.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

This methodology has been successfully used to transform tetrabromo-substituted bisquinazolinones, synthesized from 2-amino-3,5-dibromobenzamide, into tetraaryl-bisquinazolinones. nih.gov The presence of the two bromine atoms makes the parent molecule a valuable candidate for creating chemical diversity through such cross-coupling reactions. mdpi.com

This compound can undergo oxidative reactions that lead to the formation of aromatized heterocyclic systems. One notable example involves an iodine-catalyzed reaction between this compound and benzaldehyde (B42025) derivatives. mdpi.com This process is a one-pot operation that combines electrophilic cyclocondensation with oxidative dehydrogenation to produce 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. mdpi.com

Subsequently, these quinazolin-4(3H)-one products can undergo further oxidative aromatization. mdpi.com While various reagents can be used, treatment with thionyl chloride in the presence of DMF has proven effective for converting the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones into their corresponding 4-chloroquinazoline (B184009) derivatives in high yields. mdpi.com

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems via intramolecular cyclization. These reactions often follow an initial intermolecular reaction that sets up the necessary functional groups for the ring-closing step.

One pathway involves the reaction of an intermediate imine, formed from a derivative of 2-amino-3,5-dibromobenzamide. acs.org An intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon leads to the formation of a new ring, yielding complex spiro-quinazolinones. acs.org In other cases, derivatives of this compound can be used to synthesize substrates for palladium-catalyzed cyclizations. For example, β,β-bis-(benzo[b]thienyl)dehydroalanines, prepared via Suzuki coupling from a dibrominated precursor, can be cyclized to form pyrrole (B145914) derivatives upon treatment with palladium(II) acetate (B1210297) and copper(II) acetate. uminho.pt This cyclization involves the α-amino group and a carbon atom of one of the benzo[b]thiophene rings. uminho.pt

Oxidative Transformations of this compound

Stereochemical Considerations and Regioselectivity in Derivatization of this compound

Regioselectivity , the preference for reaction at one position over another, is an important consideration in the derivatization of this compound. ddugu.ac.inslideshare.net The parent molecule is symmetric, meaning the two bromine atoms are chemically equivalent, as are the hydrogens at the C2, C4, and C6 positions. However, once the molecule is functionalized, this symmetry is broken, and subsequent reactions can be highly regioselective.

For instance, in the synthesis of quinoline-fused spiro-quinazolinones, it was observed that using bromine-substituted 2-aminobenzamides resulted in lower yields compared to the unsubstituted version. acs.org This suggests that the bulky bromine atoms may sterically hinder the formation of a key imine intermediate, demonstrating a form of regioselective control based on steric effects. acs.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org The core molecule, this compound, is achiral. Therefore, stereochemical considerations become relevant only when it is converted into a chiral product or when a chiral reagent or catalyst is used. The available research does not detail specific stereoselective transformations starting directly from this compound. However, general principles would apply. For example, if a reaction proceeds through a planar intermediate like a carbocation, it often leads to poor stereoselectivity, resulting in a mixture of stereoisomers. masterorganicchemistry.com Conversely, concerted reactions, such as the SN2 mechanism which proceeds with an inversion of configuration, are stereospecific. rammohancollege.ac.in

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 3,5 Dibromobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3,5-dibromobenzamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic structure of this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic signals. The proton at the C4 position typically appears as a triplet, while the protons at the C2 and C6 positions appear as a doublet due to coupling with the C4 proton. For instance, in one study using CDCl₃ as the solvent, the H4 proton was observed as a triplet at 7.917 ppm, and the H2/H6 protons as a doublet at 7.739 ppm, both with a coupling constant (J) of 1.8 Hz. iucr.org The amide protons (–CONH₂) usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. oregonstate.edulibretexts.orgbhu.ac.in For this compound, distinct signals are expected for the carbonyl carbon, the bromine-substituted carbons (C3 and C5), the unsubstituted aromatic carbons (C2, C4, and C6), and the carbon atom to which the carboxamide group is attached (C1). The carbonyl carbon is typically found in the downfield region of the spectrum (around 165-190 ppm). oregonstate.edu The signals for the aromatic carbons are influenced by the bromine substituents and the amide group.

Derivatives of this compound show predictable changes in their NMR spectra. For example, in a series of 2-aryl-6,8-dibromoquinazolin-4(3H)-one derivatives synthesized from 2-amino-3,5-dibromobenzamide (B176797), the ¹H and ¹³C NMR spectra were instrumental in confirming the cyclization and the incorporation of the aryl substituent. mui.ac.ir

Interactive Data Table: ¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment | Reference |

| This compound | CDCl₃ | ¹H | 7.917 | t | 1.8 | H4 | iucr.org |

| ¹H | 7.739 | d | 1.8 | H2, H6 | iucr.org | ||

| 2-(3-methoxyphenyl)-6,8-dibromoquinazolin-4(3H)-one | DMSO-d₆ | ¹H | 13.01 | s | - | NH | mui.ac.ir |

| ¹H | 8.47 | d | 1.8 | Aromatic H | mui.ac.ir | ||

| ¹H | 8.30 | d | 1.8 | Aromatic H | mui.ac.ir | ||

| ¹H | 7.96 | d | 6 | Aromatic H | mui.ac.ir | ||

| ¹H | 7.91-7.92 | m | - | Aromatic H | mui.ac.ir | ||

| ¹H | 7.59 | t | 6 | Aromatic H | mui.ac.ir | ||

| ¹H | 7.29 | dd | 6, 1.8 | Aromatic H | mui.ac.ir | ||

| ¹H | 3.95 | s | - | OCH₃ | mui.ac.ir | ||

| ¹³C | 160.9, 159.3, 149.3, 139.8, 137.9, 134.6, 130.8, 127.0, 123.8, 122.0, 119.0, 117.9, 56.4 | - | - | Aromatic & OCH₃ Carbons | mui.ac.ir |

Two-Dimensional NMR Techniques (e.g., NOESY) in Conformational Analysis and Hydrogen Bonding Studies

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating the spatial relationships between atoms, which is crucial for conformational analysis and studying hydrogen bonding. slideshare.netcolumbia.eduipb.ptcam.ac.uk

Conformational Analysis: NOESY experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. columbia.edu This information is invaluable for determining the preferred conformation of flexible molecules. For this compound derivatives, NOESY can reveal the relative orientation of different parts of the molecule, such as the aryl rings in biaryl derivatives or the conformation of substituent groups. The presence or absence of cross-peaks in a NOESY spectrum can confirm specific spatial arrangements. ipb.pt

Hydrogen Bonding Studies: Hydrogen bonding plays a significant role in the structure and properties of amides. conicet.gov.ar NMR techniques can provide indirect evidence of hydrogen bonding. For instance, the chemical shift of amide protons is sensitive to their involvement in hydrogen bonds. In a study of halogenated 2-aminobenzamides, the non-equivalence of the amide protons in the ¹H-NMR spectrum was attributed to the hindered rotation around the C(O)–NH₂ bond, which can be influenced by intramolecular hydrogen bonding. mdpi.comresearchgate.net While direct observation of hydrogen bonds by NMR can be challenging, NOESY can sometimes reveal proximity between the amide proton and other protons in the molecule, suggesting a specific hydrogen-bonded conformation. nih.gov For example, in a study of an amino acid-coumarin hybrid, NOESY correlations were used to confirm the structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and characterizing chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound and its derivatives. rsc.org The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows characteristic bands for different functional groups.

For this compound, key FT-IR absorptions include:

N-H stretching: Typically observed in the region of 3400-3200 cm⁻¹, often as two bands for the primary amide group (-NH₂).

C=O stretching (Amide I band): A strong absorption usually found between 1680 and 1630 cm⁻¹. For example, in a series of 2-aryl-6,8-dibromoquinazolin-4(3H)-one derivatives, the amide C=O stretch was observed in the range of 1666-1685 cm⁻¹. mui.ac.ir

N-H bending (Amide II band): Occurs around 1650-1550 cm⁻¹. mui.ac.ir

C-N stretching: Found in the 1400-1200 cm⁻¹ region.

Aromatic C-H stretching: Appears above 3000 cm⁻¹. mui.ac.ir

Aromatic C=C stretching: Seen in the 1600-1450 cm⁻¹ range.

C-Br stretching: Typically observed at lower wavenumbers, often below 700 cm⁻¹. mui.ac.ir

FT-IR is also valuable for monitoring reactions involving this compound. For instance, the disappearance of the characteristic N-H stretching bands and the appearance of new bands can confirm the conversion of the amide group into another functional group.

Interactive Data Table: Characteristic FT-IR Bands for a this compound Derivative

| Derivative | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| 2-(3-fluorophenyl)-6,8-dibromoquinazolin-4(3H)-one | N-H stretch | 3449 | mui.ac.ir |

| C-H stretch, aromatic | 3162-3094 | mui.ac.ir | |

| C=O amid | 1674 | mui.ac.ir | |

| N-H bending | 1574 | mui.ac.ir |

Raman Spectroscopy Applications for Solid State Analysis

Raman spectroscopy is a complementary technique to FT-IR that is particularly well-suited for the analysis of solid-state samples. It involves inelastic scattering of monochromatic light, and the resulting spectrum provides information about the vibrational modes of the molecule.

For this compound, Raman spectroscopy can be used to:

Confirm the presence of specific functional groups: Similar to FT-IR, Raman spectra show characteristic bands for functional groups like C=O, N-H, and aromatic rings.

Study polymorphism: Different crystalline forms (polymorphs) of a compound can have distinct Raman spectra due to differences in their crystal lattice and intermolecular interactions.

Analyze low-frequency vibrations: Raman spectroscopy is often better than FT-IR for observing low-frequency vibrations, such as those involving the heavy bromine atoms (C-Br stretching and bending modes).

In a comprehensive study of halogenated 2-aminobenzamides, both FT-IR and FT-Raman spectroscopy were used in conjunction with DFT calculations to characterize the vibrational modes in the solid state. mdpi.comnih.gov This combined approach allows for a more detailed and accurate assignment of the observed vibrational bands.

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is an essential tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netlibretexts.org

Molecular Weight Determination: By ionizing the molecule (e.g., through electron ionization or electrospray ionization) and analyzing the resulting ions, mass spectrometry can accurately determine the molecular weight of this compound (C₇H₅Br₂NO), which is approximately 278.93 g/mol . fishersci.fivwr.comfishersci.at A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. weebly.com Therefore, this compound will exhibit a characteristic isotopic cluster for the molecular ion peak, with peaks at M, M+2, and M+4, having a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Fragmentation Analysis: Under the high-energy conditions of electron ionization, the molecular ion of this compound can break apart into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for benzamides include the loss of the amino group (•NH₂) and the cleavage of the carbonyl group (CO). The fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and to elucidate the structure of its derivatives. In a study of 2-aryl-6,8-dibromoquinazolin-4(3H)-one derivatives, mass spectrometry was used to confirm the molecular weights of the synthesized compounds, with the observed isotopic patterns for [M]+, [M+2], [M+4], and sometimes [M+6] ions confirming the presence of two bromine atoms. mui.ac.ir

Interactive Data Table: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 277.88106 | 143.3 | uni.lu |

| [M+Na]⁺ | 299.86300 | 138.3 | uni.lu |

| [M+NH₄]⁺ | 294.90760 | 145.3 | uni.lu |

| [M+K]⁺ | 315.83694 | 145.0 | uni.lu |

| [M-H]⁻ | 275.86650 | 144.2 | uni.lu |

| [M+Na-2H]⁻ | 297.84845 | 145.0 | uni.lu |

| [M]⁺ | 276.87323 | 141.7 | uni.lu |

| [M]⁻ | 276.87433 | 141.7 | uni.lu |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a fundamental tool for the analysis of this compound and its derivatives, offering precise mass measurements that facilitate the determination of elemental compositions. iitb.ac.in Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same integer mass but different chemical formulas by measuring mass-to-charge ratios (m/z) to several decimal places. This capability is crucial for confirming the identity of newly synthesized derivatives. nih.gov For instance, in the characterization of a dipyridyl benzamide (B126) ligand derived from this compound, HRMS was used to confirm the calculated mass, providing strong evidence for its successful synthesis. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, often coupled with HRMS, provide valuable structural information through the analysis of fragmentation patterns. lcms.cznih.gov In these experiments, precursor ions are isolated, fragmented through methods like collision-induced dissociation (CID), and the resulting product ions are analyzed. lcms.cz The fragmentation pathways are indicative of the molecule's structure. For benzamides, common fragmentation includes cleavage of the amide bond. The specific fragmentation pattern of this compound derivatives will be influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. msu.eduraco.cat While specific fragmentation data for the parent this compound is not extensively detailed in the provided results, studies on related structures, such as dithiocarbamate (B8719985) derivatives, demonstrate that characteristic fragmentation pathways, like the cleavage of C-S bonds, allow for the confident identification of the compounds and their intermediates. nih.gov The analysis of these patterns is essential for distinguishing between isomers, which cannot be achieved by HRMS alone.

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts This table presents predicted collision cross section (CCS) values for various adducts of this compound, calculated using CCSbase. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 277.88106 | 143.3 |

| [M+Na]⁺ | 299.86300 | 138.3 |

| [M+NH₄]⁺ | 294.90760 | 145.3 |

| [M+K]⁺ | 315.83694 | 145.0 |

| [M-H]⁻ | 275.86650 | 144.2 |

| [M+Na-2H]⁻ | 297.84845 | 145.0 |

| [M]⁺ | 276.87323 | 141.7 |

| [M]⁻ | 276.87433 | 141.7 |

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Visible spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uni-muenchen.deunchainedlabs.com For aromatic compounds like this compound and its derivatives, absorption bands arise from π-π* transitions of the conjugated system. libretexts.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents and the solvent used. fordham.edurepligen.com

Studies on derivatives of this compound, such as polyaryl-substituted bisquinazolinones, reveal characteristic absorption spectra. mdpi.com For example, tetraarylbisquinazolinones derived from 2-amino-3,5-dibromobenzamide exhibit intense absorption maxima in the UV region. mdpi.comnih.gov In dimethylsulfoxide (DMSO), these compounds show two main absorption bands in the ranges of 250–270 nm and 280–340 nm. mdpi.com Similarly, tetrabromo-substituted bisquinazolinones, precursors to the tetraaryl derivatives, display four absorption bands in DMSO at approximately 278, 325, 339, and 360 nm, with the most intense band at 278 nm attributed to the π-π* transition of the quinazolinone backbone. mdpi.com The specific absorption characteristics can be influenced by intramolecular charge transfer (ICT) phenomena, which are affected by both the substituents and the polarity of the solvent. mdpi.comresearchgate.net

Fluorescence Spectroscopy and Photophysical Property Determination of Derivatives

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is particularly useful for studying the photophysical properties of fluorescent derivatives of this compound. cardiff.ac.uk Key parameters determined from fluorescence spectroscopy include the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. diva-portal.org

Derivatives of this compound have been incorporated into various molecular architectures to create fluorescent materials. For instance, tetraarylbisquinazolinones synthesized from 2-amino-3,5-dibromobenzamide exhibit emission in the blue to green region of the visible spectrum (λem = 430–510 nm) when excited at 270 nm in both DMSO and acetic acid. mdpi.comnih.gov This emission is attributed to π-π* transitions resulting from the delocalization of π-electrons from the aryl groups into the quinazolinone framework. mdpi.com In another study, ligands derived from this compound and fluorophores like naphthalene (B1677914) and anthracene (B1667546) were synthesized and their photophysical properties evaluated. cardiff.ac.uk The fluorescence properties of these systems, including their potential for intramolecular charge transfer, are influenced by the specific combination of the dibromobenzamide core and the attached chromophores. mdpi.comcardiff.ac.uk

Table 2: Spectroscopic Data for a Tetraarylbisquinazolinone Derivative in Different Solvents This table summarizes the absorption and emission data for a representative tetraarylbisquinazolinone derived from 2-amino-3,5-dibromobenzamide. mdpi.com

| Solvent | Absorption λmax (nm) | Emission λem (nm) |

| Dimethylsulfoxide (DMSO) | 250–270, 280–340 | 430–510 |

| Acetic Acid | 253–258, 288–295 | 430–510 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

The molecular structure of derivatives of this compound has been confirmed using SCXRD. For example, the crystal structure of a palladium cage complex incorporating a ligand derived from this compound and 1-naphthylamine (B1663977) was verified by SCXRD. rsc.org This analysis revealed a Pd₂L₄ cage configuration where four bidentate ligands coordinate to two palladium(II) ions. rsc.org Similarly, the structure of 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones, synthesized from 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones (which originate from 2-amino-3,5-dibromobenzamide), has been established through crystallographic studies. scispace.com In another instance, the relative stereochemistry of a quinoline-fused dihydroquinazolinone, also derived from 2-amino-3,5-dibromobenzamide, was unequivocally assigned based on single-crystal X-ray analysis. acs.org These studies highlight the power of SCXRD in providing definitive structural proof for complex molecules derived from this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond determining the molecular structure, SCXRD data allows for a detailed analysis of how molecules are arranged in the crystal lattice, a concept known as crystal packing. nih.govcam.ac.uk This analysis focuses on identifying and characterizing intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture of the solid state. nih.govresearchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 3,5 Dibromobenzamide Systems

Quantum Chemical Methods for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Conformational Preferences, Intramolecular Interactions, and Hydrogen Bonding

Density Functional Theory (DFT) has been effectively employed to study the conformational preferences and non-covalent interactions within benzamide (B126) derivatives. For instance, studies on related N-unsubstituted 2-aminobenzamides, including 2-amino-3,5-dibromobenzamide (B176797), have utilized DFT calculations, often with the B3LYP exchange-correlation functional and basis sets like 6-311++G(d,p), to determine stable conformers. mdpi.comresearchgate.net These calculations can be performed in the gas phase and in solvents like DMSO to mimic different environments. mdpi.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Their Contribution to Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. iqce.jp The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques offer powerful tools to explore the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between static structural information and dynamic functional processes.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. jscimedcentral.comchemrj.org This technique is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. chemrj.orgmdpi.com Docking algorithms explore various possible binding modes of a ligand within the active site of a target and use scoring functions to estimate the binding affinity for each mode. jscimedcentral.comresearchgate.net

The process involves preparing the 3D structures of both the ligand (e.g., a 3,5-dibromobenzamide analog) and the target protein. jscimedcentral.com The binding site on the protein can be identified using methods like Q-site finder. nih.gov Docking can be performed with different levels of flexibility, from rigid-body docking to induced-fit docking where both ligand and receptor are treated as flexible. jscimedcentral.comchemrj.org Successful docking studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jscimedcentral.comnih.gov

Molecular Dynamics Simulations for Conformational Space and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the motion of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of a molecule and understanding the dynamics of ligand-protein binding. nih.govbiorxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, protein folding, and ligand binding pathways. biorxiv.org

By simulating the behavior of a ligand like a this compound analog in the binding site of a protein, MD can reveal the stability of the docked pose and identify key residues involved in the interaction. mdpi.com These simulations can also elucidate how the binding of a ligand may induce conformational changes in the protein, which is often crucial for its biological function. nih.govresearchgate.net Enhanced sampling techniques are often used in MD simulations to explore large conformational changes that occur over long timescales. biorxiv.org The combination of molecular docking and MD simulations provides a powerful approach for studying ligand-receptor interactions in detail. mdpi.com

Chemogenomics Approaches in Compound Screening and Mechanism Prediction for this compound Analogs

Chemogenomics combines chemical and genomic information to systematically study the effects of chemical compounds on biological systems. nih.gov This approach is particularly useful for screening large compound libraries and predicting the mechanism of action of new molecules, including analogs of this compound. caltagmedsystems.co.uk

Computational Prediction of Intramolecular Charge Transfer (ICT) Characteristics in Derivatives

Computational and theoretical studies are pivotal in understanding the electronic properties of complex organic molecules, including derivatives of this compound. Quantum chemical methods are particularly instrumental in predicting and analyzing intramolecular charge transfer (ICT) phenomena, which are fundamental to the photophysical properties of these compounds. Such investigations provide insights into how the molecular structure and substituents influence the electronic absorption and emission spectra.

Research into novel polyaryl-substituted bisquinazolinones, synthesized from 2-amino-3,5-dibromobenzamide, has utilized a combination of spectroscopic techniques and quantum chemical methods to elucidate the nature of ICT within these systems. mdpi.comnih.gov These complex molecules are designed as donor-π-acceptor systems, where the electron-deficient quinazolinone moieties act as acceptors. mdpi.com The main objective of these computational efforts is to understand the influence of various substituents on the ICT characteristics of these molecules. mdpi.comnih.gov

The electronic absorption properties of these derivatives are characterized by multiple bands in the UV-Vis spectrum. Computational analysis helps in assigning these bands to specific electronic transitions. For instance, in tetraarylbisquinazolinones derived from 2-amino-3,5-dibromobenzamide, the absorption bands observed are attributed to different transitions:

π–π Transitions:* Longer wavelength bands are associated with the π–π* transition of the quinazolinone backbone. mdpi.com

n–π Transitions:* The superimposition of the π–π* transition of the fused benzo rings and the n–π* transition of nitrogen atoms contribute to shorter wavelength bands. mdpi.com

Intramolecular Charge Transfer (ICT): The electronic transitions also involve the transfer of charge from the fused benzo ring and N=C-N fragments to the carbonyl group. mdpi.com The presence of bromine atoms on the quinazolinone structure influences the π–π* and n–π* transitions. mdpi.com The aryl substituents also participate in intramolecular donor-acceptor charge transfer absorption. mdpi.com

To illustrate the influence of substituents on the electronic absorption, and by extension the ICT characteristics, the photophysical data of several tetrabromo-substituted bisquinazolinones were measured in dimethylsulfoxide (DMSO). mdpi.com The absorption maxima (λmax) for these compounds reveal distinct electronic transitions.

| Compound | λmax (nm) in DMSO |

|---|---|

| Tetrabromobisquinazolinone 3a | 278, 325, 339, 360 |

| Tetrabromobisquinazolinone 3b | 278, 326, 339, 360 |

| Tetrabromobisquinazolinone 3c | 278, 325, 338, 360 |

| Tetrabromobisquinazolinone 3d | 279, 325, 339, 360 |

The data in the table showcases four distinct absorption bands for each of the tetrabromo-substituted bisquinazolinone derivatives in DMSO. The highest intensity band around 278-279 nm is assigned to the π–π* transition of the quinazolinone backbone. mdpi.com The bands at approximately 325 nm and 339 nm are suggested to be due to the intramolecular charge transfer from the heterocyclic rings to the carbonyl group, as well as the n–π* transition of the carbonyl moiety. mdpi.com The presence of these multiple bands and their positions highlight the complex electronic nature and the occurrence of ICT in these this compound-derived systems.

Advanced Applications in Pharmaceutical and Biomedical Research Utilizing 3,5 Dibromobenzamide Derivatives

Development of 3,5-Dibromobenzamide Derivatives as Bioactive Agents

The core structure of this compound has been modified to create a diverse range of derivatives with promising therapeutic properties. These derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.

Derivatives of this compound have demonstrated notable anticancer and cytotoxic activities. The presence of bromine atoms, combined with other structural modifications, is thought to contribute to their ability to interact with biological targets involved in cancer cell growth. ontosight.ai

Multiple studies have investigated the in vitro antiproliferative effects of this compound derivatives against various human cancer cell lines.

For instance, a series of new brominated quinazoline (B50416) derivatives synthesized from 2-amino-3,5-dibromobenzamide (B176797) were evaluated for their cytotoxic activities against MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) cell lines using the MTT assay. researchgate.net Two compounds in this series, designated 1f and 1g, showed the most significant antiproliferative activities across all three cell lines. researchgate.net

Another study explored 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone (B191248) derivatives. nih.gov The parent chalcone (B49325) and several flavone derivatives exhibited high inhibitory activity against MCF-7 cells. nih.gov Specifically, the chalcones also showed significant cytotoxicity against A549 cells. nih.gov

Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also shown promising results. One compound demonstrated potent cytotoxic effects on the HepG2 (liver cancer) cell line, while another was highly effective against the MCF-7 cell line. ekb.eg A different derivative in the same study showed greater cytotoxicity than the reference drug against the A549 cell line. ekb.eg

The table below summarizes the IC50 values for some of these derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Flavone Derivative 3a | MCF-7 | 8.50 ± 0.82 | nih.gov |

| Flavone Derivative 3c | MCF-7 | 5.10 ± 0.61 | nih.gov |

| Flavone Derivative 3e | MCF-7 | 6.96 ± 0.66 | nih.gov |

| Chalcone 2a | A549 | 7.40 ± 0.67 | nih.gov |

| Chalcone 2c | A549 | 9.68 ± 0.80 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 4c | A549 | 1.13 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine 4d | HepG2 | 0.14 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine 4e | MCF-7 | 0.22 | ekb.eg |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives as anticancer agents. These studies have shown that modifications at specific positions on the benzamido moiety can significantly enhance biological activity.

For example, in a series of 3,5-dibromo-4,6-dimethoxyflavone derivatives, substitutions on the B ring with chlorine or a methyl group were found to be beneficial for activity against A549 lung cancer cells. mdpi.com The presence of a methoxy (B1213986) group on the A ring was also identified as a key factor for optimizing activity. mdpi.com

In another study on quinazolin-4-one derivatives, the introduction of various aromatic and heterocyclic groups at the C-2 position was explored. researchgate.net These derivatives were tested against multiple cancer cell lines, including A549 and MCF-7, highlighting the importance of the substituent at this position for cytotoxic activity. researchgate.net

The lipophilicity and reactivity of these compounds, influenced by the bromine atoms, are important factors in their design as potential drugs. lookchem.com

Research has delved into the cellular mechanisms underlying the anticancer effects of this compound derivatives, with a focus on apoptosis. Apoptosis, or programmed cell death, is a critical process for cancer treatment.

One study on novel flufenamic acid derivatives found that a specific compound induced apoptotic cell death in MCF-7 breast cancer cells. pensoft.net This was evidenced by fragmented nuclei and was suggested to occur through the intrinsic apoptotic pathway, involving an increase in caspase 9 mRNA levels and cytochrome c release from the mitochondria. pensoft.net

In another investigation, a ruthenium-based self-assembled supramolecular bowl, synthesized from a dipyridyl benzamide (B126) ligand derived from this compound, was shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. nih.govresearchgate.net This compound was found to activate both the extrinsic and intrinsic apoptotic pathways. nih.gov The study showed an increase in the apoptotic cell population with increasing concentrations of the compound. nih.gov The mechanism involves the generation of reactive oxygen species (ROS), which leads to apoptosis. researchgate.net

These findings indicate that derivatives of this compound can trigger cancer cell death through various apoptotic signaling pathways.

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

Potential Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer activity, derivatives of this compound have shown potential as antimicrobial and anti-inflammatory agents. The structural features of these compounds, including the presence of bromine atoms, are believed to contribute to these biological activities. ontosight.ai

Research has indicated that benzamides, in general, can possess anti-inflammatory properties, potentially by inhibiting inflammatory pathways. ontosight.ai Some quinazolinone derivatives, which can be synthesized from this compound, have been noted for their anti-inflammatory activities. lookchem.com A study on 3-substituted 5-amidobenzoate derivatives identified a potent compound that demonstrated significant anti-inflammatory efficacy in an acute lung injury model by suppressing the NLRP3 signaling pathway. nih.gov

The bromine atoms on the benzamide ring may also confer antimicrobial properties by interfering with microbial metabolic processes. ontosight.ai Studies on furan-derived chalcones and their pyrazoline derivatives have shown that some of these compounds exhibit inhibitory activity against various microbial species, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

Precursors for Clinically Relevant Pharmaceuticals (e.g., Ambroxol HCl)

This compound and its direct derivatives serve as crucial intermediates in the synthesis of clinically relevant pharmaceuticals, most notably Ambroxol hydrochloride (Ambroxol HCl). patsnap.compatsnap.com Ambroxol HCl is a widely used mucolytic agent for treating respiratory diseases. google.com

The synthesis of Ambroxol HCl often involves 2-amino-3,5-dibromobenzaldehyde (B195418) as a key intermediate, which can be derived from 3,5-dibromoanthranilic acid. google.com One synthetic route involves the reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. google.com

Another process describes the synthesis of Ambroxol HCl starting from N-(trans-4-hydroxycyclohexyl)-2-amino-3,5-dibromobenzamide, which is a direct derivative of this compound. patsnap.com This highlights the role of this compound as a foundational molecule in the production of this important pharmaceutical.

Mechanistic Elucidation of Biological Activity of this compound Derivatives

The therapeutic potential of this compound derivatives stems from their diverse interactions with biological systems. Researchers have been actively exploring the molecular mechanisms that underpin their wide-ranging effects, from combating neurodegenerative diseases to fighting microbial infections and inflammation. This section delves into the specific ways these compounds exert their influence at a cellular and molecular level.

Modulation of Specific Enzymes or Receptors (e.g., Acetylcholinesterase, Monoamine Oxidase, Muscarinic Acetylcholine (B1216132) Receptors)

A significant area of investigation for this compound derivatives is their role as modulators of key enzymes and receptors involved in neurological processes.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.govmdpi.comdergipark.org.tr Some synthesized bromophenol derivatives have demonstrated potent inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, studies have reported Ki values for novel bromophenols in the nanomolar range for both AChE (0.13-14.74 nM) and BChE (5.11-23.95 nM), indicating strong inhibition. nih.gov This activity highlights their potential as therapeutic agents for neurodegenerative disorders characterized by cholinergic deficits. nih.govscielo.br

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the breakdown of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govmdpi.com Their inhibition can be beneficial in treating depression and Parkinson's disease. nih.govmdpi.com Certain indole (B1671886) and benzofuran (B130515) derivatives of benzamides have been identified as selective and potent inhibitors of MAO-B, with Ki values in the nanomolar to micromolar range. nih.gov For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was found to be a highly selective MAO-B inhibitor. nih.gov Similarly, some 1,2,4-oxadiazin-5(6H)-one derivatives have shown promise as MAO-B inhibitors, suggesting their potential as lead compounds for developing anti-Parkinsonian drugs. mdpi.com The inhibitory action of these compounds is often reversible and competitive. nih.gov

Muscarinic Acetylcholine Receptors (mAChRs) Modulation: Muscarinic acetylcholine receptors are involved in a wide array of physiological functions and are implicated in various diseases. mdpi.comsigmaaldrich.com Derivatives of this compound have been explored for their ability to interact with these receptors. mdpi.comoaepublish.com The modulation of mAChRs can influence neuronal excitability, smooth muscle contraction, and glandular secretion. sigmaaldrich.com The development of selective modulators for different mAChR subtypes (M1-M5) is an active area of research, with the goal of creating targeted therapies with fewer side effects. mdpi.comoaepublish.com

Interference with Microbial Metabolic Processes

The presence of bromine atoms in the structure of this compound derivatives is thought to contribute to their antimicrobial properties. ontosight.ai It is hypothesized that these compounds may interfere with essential metabolic pathways in microorganisms, thereby inhibiting their growth and proliferation. ontosight.ai While the precise mechanisms are still under investigation, the broad-spectrum antimicrobial potential of benzamide derivatives makes them an interesting area for further research in the development of new anti-infective agents. ontosight.ai

Inhibition of Inflammatory Pathways

Chronic inflammation is a key factor in a multitude of diseases, including atherosclerosis and neurodegenerative disorders. nih.govmdpi.comnih.gov Derivatives of this compound have demonstrated significant anti-inflammatory effects by targeting specific signaling pathways.

One key mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. mdpi.comnih.gov For example, the synthetic bromophenol derivative 5,2′-Dibromo-2,4′,5′-trihydroxydiphenylmethanone (TDD) has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. mdpi.com This compound was also found to directly bind to Caveolin 1 (Cav1), a protein implicated in inflammatory processes and atherosclerosis. mdpi.com Furthermore, some 3-substituted 5-amidobenzoate derivatives have been identified as potent antagonists of the P2Y14 receptor, which is involved in inflammatory diseases. nih.gov The optimal compound from this series demonstrated significant anti-inflammatory efficacy in an acute lung injury model by suppressing the NLRP3 signaling pathway. nih.gov

Induction of Reactive Oxygen Species (ROS) and Modulation of Metabolic Pathways (e.g., Fatty Acid β-oxidation)

Induction of Reactive Oxygen Species (ROS): Some derivatives have been shown to exert their biological effects, including anticancer properties, through the generation of reactive oxygen species (ROS). mdpi.comacademie-sciences.frfrontiersin.org ROS are highly reactive molecules that can induce cellular damage and trigger apoptosis (programmed cell death). frontiersin.orgnih.gov For instance, certain Schiff-base ligands have been studied for their ability to stop the production of ROS induced by copper-amyloid-β species, which is relevant to Alzheimer's disease. academie-sciences.fr The induction of oxidative stress can be a double-edged sword, and its therapeutic application requires careful consideration of cellular context and dosage. nih.gov

Modulation of Fatty Acid β-oxidation: Fatty acid β-oxidation is a crucial metabolic process for energy production. mdpi.comaocs.orgnih.govresearchgate.net Alterations in this pathway are associated with various metabolic disorders. mdpi.commedchemexpress.com While direct evidence linking this compound derivatives to the modulation of fatty acid β-oxidation is still emerging, the broader class of benzamides and related compounds are known to influence metabolic pathways. Further research is needed to elucidate the specific effects of this compound derivatives on this and other metabolic processes.

Targeting Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). mdpi.comopenbiologyjournal.com It is often overexpressed in cancer cells and contributes to tumor growth, angiogenesis, and drug resistance, making it a promising therapeutic target. mdpi.comhaematologica.org Research has shown that HIF-1α can be a pro-survival factor in certain cancers, and its inhibition can have potent anti-tumor effects. haematologica.org Small molecule inhibitors targeting HIF-1α are actively being developed. medchemexpress.com While specific studies on this compound derivatives directly targeting HIF-1α are limited, the development of small molecule inhibitors for this pathway is a significant area of cancer research.

Radiopharmaceutical Development and Molecular Imaging

The unique chemical structure of this compound makes it a valuable scaffold for the development of radiopharmaceuticals for molecular imaging techniques like Positron Emission Tomography (PET). biorxiv.org By incorporating a positron-emitting radionuclide, such as carbon-11 (B1219553), into a this compound derivative, researchers can create radiotracers that allow for the non-invasive visualization and quantification of specific biological targets in living subjects. biorxiv.org

For example, this compound has been utilized as a starting material in the synthesis of novel antagonist radiotracers for the mu-opioid receptor (MOR). biorxiv.org These radiotracers can be used to study the distribution and function of MORs in the brain, which is crucial for understanding opioid neurobiology and developing safer pain medications. biorxiv.org The dibromo-functionality of the core structure can be leveraged for further chemical modifications, such as in Sonogashira coupling reactions, to attach fluorophore-based compounds, creating potential theranostic agents that combine therapeutic and imaging capabilities. rsc.org

Radiotracer Design for Positron Emission Tomography (PET) Imaging (e.g., Mu Opioid Receptor Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides functional information about biological processes in the body. sigmaaldrich.com The design of specific radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, is crucial for targeting and visualizing specific molecular targets like receptors, enzymes, or transporters. sigmaaldrich.comnih.gov Derivatives of this compound have emerged as valuable scaffolds in the creation of novel PET radiotracers, particularly for imaging the mu (μ) opioid receptor (MOR).

The MOR is a primary target for opioid drugs used in pain management but is also central to the mechanisms of opioid addiction and respiratory depression. fishersci.cauni.lu Developing selective antagonist radiotracers—those that bind to the receptor without activating it—is of significant interest for safely studying opioid neurobiology without inducing opioid-related side effects.

In this context, researchers have utilized commercially available this compound as a starting material to synthesize a library of potential MOR antagonist radiotracers. The rationale was based on the structure of GSK1521498, a known potent and selective MOR non-agonist. The synthesis involved a Suzuki coupling reaction between this compound and a formylphenylboronic acid to create a biphenyl (B1667301) core structure, which was further modified.

One promising ligand, designated 1A , was selected for radiolabeling with carbon-11 ([¹¹C]), a common positron emitter, to create the radiotracer [¹¹C]1A . This selection was based on a combination of high binding affinity and selectivity for the MOR over other opioid receptors (delta and kappa), a lack of agonist activity confirmed by in vitro assays, and predicted permeability across the blood-brain barrier (BBB). The resulting radiotracer, derived from the this compound scaffold, represents a significant advancement in the development of safer tools for imaging and understanding the role of the mu opioid receptor in health and disease.

Role in Supramolecular Chemistry for Functional Materials

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies from smaller building blocks, held together by non-covalent interactions. The 3,5-dibromo-substitution pattern on the benzamide core provides an excellent directional scaffold for creating complex, self-assembled structures with emergent properties.

Self-Assembly of Coordination Cages and Complexes for Biological Applications

Coordination-driven self-assembly is a powerful method for constructing discrete, three-dimensional structures known as supramolecular coordination complexes (SCCs) or coordination cages. nih.govfishersci.ca These assemblies are formed by combining metal ions with organic ligands designed with specific geometries. nih.govchem960.com Such cages have well-defined cavities that can encapsulate guest molecules, leading to applications in catalysis, molecular recognition, and medicine. fishersci.cauni.lu

Derivatives of this compound have been employed as key components in the synthesis of these functional cages. In one study, 3,5-dibromobenzoic acid was reacted with various amines, such as 2-aminoanthracene, to form N-substituted this compound derivatives. nih.gov These dibromo-derivatives then serve as a rigid panel that can be further functionalized. Using a Sonogashira coupling reaction, pyridyl units were attached at the 3- and 5-positions where the bromine atoms were. These resulting multitopic ligands were then self-assembled with palladium(II) ions to form well-defined, exo-functionalized palladium cages. nih.gov

These SCCs, built upon the this compound framework, are being developed for various biomedical purposes, including as drug delivery vehicles and as novel anticancer agents that can interact with biomolecules. nih.govnih.gov The ability to modify the periphery of the cage by choosing different amines to attach to the benzamide allows for the fine-tuning of the cage's properties for specific biological targets. nih.gov

Luminescent Properties and Optoelectronic Applications of Derivatives

The development of materials with specific light-emitting (luminescent) properties is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and for use as fluorescent probes in biological imaging. uni.lufishersci.com Derivatives of this compound have been shown to be effective platforms for creating new luminescent compounds.